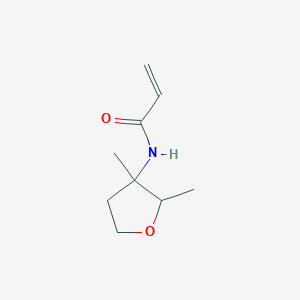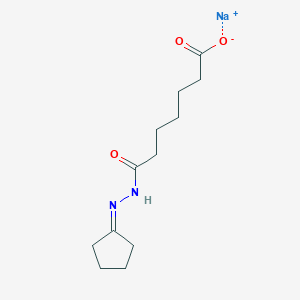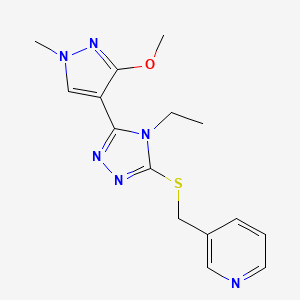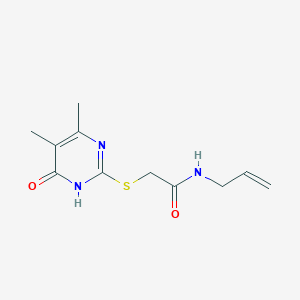
N-(2,3-dimethyloxolan-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethyloxolan-3-yl)prop-2-enamide, also known as DMOA-PA, is a chemical compound that has been the subject of scientific research due to its potential for use in various applications.
Mécanisme D'action
N-(2,3-dimethyloxolan-3-yl)prop-2-enamide works by binding to the active site of HDACs, which prevents the enzyme from removing acetyl groups from histones. This results in the activation of genes that are normally silenced by HDACs, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethyloxolan-3-yl)prop-2-enamide in lab experiments is its selectivity for HDACs, which allows for more precise manipulation of gene expression compared to non-selective HDAC inhibitors. However, one limitation is that this compound is not very soluble in water, which can make it challenging to work with in certain experiments.
Orientations Futures
Future research on N-(2,3-dimethyloxolan-3-yl)prop-2-enamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce any potential side effects. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects. Further studies could also explore the potential use of this compound in the treatment of other diseases beyond cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethyloxolan-3-yl)prop-2-enamide involves the reaction of 2-acetyl-2-cyclohexen-1-one with 2,3-dimethyloxirane in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(2,3-dimethyloxolan-3-yl)prop-2-enamide has been studied for its potential use as a chemical probe to selectively inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in gene expression and are involved in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has shown promising results in selectively inhibiting HDACs, which could lead to the development of new treatments for these diseases.
Propriétés
IUPAC Name |
N-(2,3-dimethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-8(11)10-9(3)5-6-12-7(9)2/h4,7H,1,5-6H2,2-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABWJFRUOAONDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2676149.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)





![3-[1-(2-Aminoethyl)pyrazol-4-yl]benzaldehyde;dihydrochloride](/img/structure/B2676165.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)
